REACTION_CXSMILES
|
C([Li])CCC.[F:6][C:7]1[CH:16]=[CH:15][C:10]2[CH2:11][CH2:12][CH2:13][O:14][C:9]=2[CH:8]=1.[C:17](=[O:19])=[O:18].C(OCC)C>O1CCCC1>[F:6][C:7]1[CH:16]=[CH:15][C:10]2[CH2:11][CH2:12][CH2:13][O:14][C:9]=2[C:8]=1[C:17]([OH:19])=[O:18]
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Name
|
|
Quantity
|
30.4 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
10.5 g
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Type
|
reactant
|
Smiles
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FC1=CC2=C(CCCO2)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
Upon completion of the addition
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Type
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EXTRACTION
|
Details
|
extracted with an aqueous 5% sodium hydroxide solution
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Type
|
WASH
|
Details
|
The basic layer was washed with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The extract was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C2=C(CCCO2)C=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |